molecular formula C6H8ClNOS B13081368 (1S)-2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol

(1S)-2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol

Cat. No.: B13081368
M. Wt: 177.65 g/mol
InChI Key: GXBHVQUJFRZDTR-RXMQYKEDSA-N
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Description

(1S)-2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol: is a chiral compound featuring an amino group, a hydroxyl group, and a chlorinated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 5-chlorothiophene-3-carboxaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The hydroxyl group is then converted to an amino group through a substitution reaction, often using reagents like ammonia or an amine under appropriate conditions.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for reduction and amination steps, and the implementation of efficient chiral resolution techniques to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The amino group can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The chlorine atom on the thiophene ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO4 under mild conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Ligand Design: Employed in the design of ligands for catalysis.

Biology

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor due to its structural features.

    Biochemical Probes: Used as a probe in biochemical assays to study enzyme activity.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its chiral properties.

    Antimicrobial Agents: Studied for its potential antimicrobial activity.

Industry

    Material Science: Utilized in the development of new materials with specific electronic properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism by which (1S)-2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the thiophene ring can engage in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    (1S)-2-Amino-1-(5-bromothiophen-3-yl)ethan-1-ol: Similar structure but with a bromine atom instead of chlorine.

    (1S)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol: Similar structure but with a methyl group instead of chlorine.

    (1S)-2-Amino-1-(5-nitrothiophen-3-yl)ethan-1-ol: Similar structure but with a nitro group instead of chlorine.

Uniqueness

The presence of the chlorine atom in (1S)-2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol can influence its electronic properties and reactivity, making it unique compared to its analogs. This can affect its binding affinity and specificity in biological systems, as well as its reactivity in chemical synthesis.

Properties

Molecular Formula

C6H8ClNOS

Molecular Weight

177.65 g/mol

IUPAC Name

(1S)-2-amino-1-(5-chlorothiophen-3-yl)ethanol

InChI

InChI=1S/C6H8ClNOS/c7-6-1-4(3-10-6)5(9)2-8/h1,3,5,9H,2,8H2/t5-/m1/s1

InChI Key

GXBHVQUJFRZDTR-RXMQYKEDSA-N

Isomeric SMILES

C1=C(SC=C1[C@@H](CN)O)Cl

Canonical SMILES

C1=C(SC=C1C(CN)O)Cl

Origin of Product

United States

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